3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide
Description
Historical Evolution of Benzothiazole Chemistry in Drug Discovery
Benzothiazoles, bicyclic heterocycles merging benzene and thiazole rings, have been pivotal in medicinal chemistry since the early 20th century. Initially explored as dyes and vulcanization accelerators, their pharmacological potential emerged in the 1940s with the discovery of antitumor activity in 2-aminobenzothiazole derivatives. The 1970s marked a turning point when researchers identified benzothiazoles as privileged scaffolds capable of interacting with diverse biological targets, including kinases, GPCRs, and DNA topoisomerases. By the 2000s, over 30 benzothiazole-based compounds entered clinical trials, with drugs like riluzole (for ALS) and dabrafenib (BRAF inhibitor) achieving FDA approval. This evolution reflects the scaffold’s adaptability to structural modifications that modulate electronic, steric, and solubility properties.
Emergence of 3-Allyl Substituted Benzothiazole Imines in Medicinal Research
The introduction of allyl groups at the N-3 position of benzothiazole imines represents a strategic advancement in heterocyclic drug design. Allylation enhances molecular flexibility, enabling optimal binding to hydrophobic enzyme pockets while maintaining planarity critical for π-π stacking interactions. Early studies on 3-allyl-6-methoxy derivatives demonstrated improved blood-brain barrier penetration compared to non-allylated analogs, sparking interest in neurological applications. The allyl group’s propargyl-like electronic configuration also facilitates radical scavenging, a property leveraged in developing neuroprotective agents.
Theoretical Foundations of Imine Hydrobromides in Heterocyclic Chemistry
Imine hydrobromides, such as the title compound, exhibit unique physicochemical properties arising from their zwitterionic nature. The protonated imine nitrogen increases aqueous solubility (logP ≈ 1.2–1.8) compared to neutral benzothiazoles (logP ≈ 2.5–3.5), while the bromide counterion stabilizes crystal lattices via halogen bonding (C–Br···N interactions of 3.2–3.5 Å). Density functional theory (DFT) calculations reveal that hydrobromide formation reduces the HOMO-LUMO gap by 0.3–0.5 eV versus free bases, enhancing redox reactivity crucial for prodrug activation.
Research Significance of Methylthio Functionality in Benzothiazole Scaffolds
The 6-methylthio substituent introduces three critical modifications:
- Electron donation : The –SMe group increases ring electron density (Hammett σₚ = -0.15), favoring electrophilic substitution at C-5.
- Metabolic stability : Methylthioethers resist oxidative cleavage better than methoxy analogs, as demonstrated in hepatic microsome assays (t₁/₂ = 4.7 vs. 1.9 hours).
- Target engagement : Sulfur’s polarizability enables London dispersion interactions with hydrophobic enzyme subsites, as observed in COX-2 inhibition studies (IC₅₀ = 0.87 µM vs. 2.3 µM for –OMe analogs).
Table 1: Comparative Effects of 6-Substituents on Benzothiazole Bioactivity
| Substituent | logD₇.₄ | CYP3A4 Inhibition (%) | EGFR IC₅₀ (nM) |
|---|---|---|---|
| –OCH₃ | 1.8 | 45 | 82 |
| –SCH₃ | 2.1 | 28 | 47 |
| –CF₃ | 3.0 | 67 | 115 |
Data compiled from
Properties
IUPAC Name |
6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQNWRHIZOYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with an appropriate halide under acidic conditions. Subsequent alkylation introduces the allyl group, and methylation provides the methylthio functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing the formation of more complex molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in organic chemistry for synthesizing other derivatives with potential biological activities.
Biology
-
Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine have shown effectiveness against a range of pathogens, including bacteria and fungi.
Compound Minimum Inhibitory Concentration (MIC) (μg/mL) Inhibition (%) 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 100 99 Benzothiazole derivative A 250 98 Benzothiazole derivative B 50 99 - Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by modulating cellular pathways involved in cancer progression. The allyl group may enhance its interaction with cellular targets.
Medicine
- Drug Development : The compound is investigated for its potential use in drug development, particularly for anti-inflammatory and neuroprotective effects. Its unique structure allows it to interact with specific molecular targets, modulating various biochemical processes.
Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on various bacterial strains demonstrated that 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The results indicated a strong correlation between concentration and inhibition percentage, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research published in pharmacological journals explored the anticancer effects of similar benzothiazole derivatives. These studies revealed that compounds with structural similarities to 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine could effectively induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
Mechanism of Action
The mechanism by which 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (e.g., ) improve aqueous solubility but may reduce metabolic stability due to demethylation risks.
- Methylthio groups (e.g., ) offer moderate electron-withdrawing effects, influencing redox properties and enzyme binding.
Substituent Variations at Position 3
Comparisons with ethyl, aryl, and oxadiazole-containing analogs include:
Key Observations :
- Oxadiazole-containing analogs (e.g., ) exhibit antifungal activity against Colletotrichum orbiculare (EC₅₀: 12–45 µg/mL), suggesting that heterocyclic appendages enhance bioactivity.
- Alkyl chains (e.g., ethyl in ) may reduce steric hindrance, improving target binding.
- Allyl groups introduce unsaturation, enabling conjugation or polymerization in drug delivery systems.
Spectral and Analytical Data
- ¹H-NMR : Methylthio groups resonate at δ 2.5–2.7 ppm (singlet), while allyl protons appear as multiplets at δ 5.1–5.9 ppm .
- IR : N-H stretches (imine) at 3200–3400 cm⁻¹; C=S vibrations at 1250–1350 cm⁻¹ .
- MS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 307.24 for the target).
Q & A
Q. Basic
- FT-IR: Confirms functional groups (e.g., imino C=N stretch at ~1595 cm⁻¹, thiazole ring vibrations) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., allyl protons at δ 5–6 ppm, methylthio at δ 2.5 ppm) and carbon backbone .
- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
- HPLC: Monitors reaction progress and purity using gradients like n-hexane:ethyl acetate (3:1) .
How does the methylthio substituent influence the compound’s biological activity compared to analogs?
Advanced
The methylthio group enhances:
- Lipophilicity: Increases membrane permeability, as shown in analogs with IC₅₀ values 2–3× lower than methoxy derivatives in cancer cell lines (e.g., MCF-7) .
- Electron-withdrawing effects: Stabilizes the imino group, facilitating hydrogen bonding with enzyme active sites (e.g., thymidylate synthase) .
Contradiction: Methylthio analogs show reduced aqueous solubility compared to sulfonamide derivatives, requiring formulation optimizations for in vivo studies .
What experimental strategies resolve contradictory data on stability and shelf-life?
Q. Advanced
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., hydrolysis of the imino group) .
- Lyophilization: Improves long-term stability (>24 months at -20°C) by removing water, preventing hydrobromide dissociation .
- Controlled pH: Buffered solutions (pH 5–6) reduce thiazole ring oxidation, as evidenced by NMR tracking of sulfoxide formation .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Q. Advanced
- Allyl Group Modifications: Replacing allyl with propargyl increases π-π stacking in hydrophobic enzyme pockets, improving IC₅₀ by 40% in kinase inhibition assays .
- Methylthio vs. Sulfamoyl: Sulfamoyl derivatives exhibit stronger antibacterial activity (MIC 2 μg/mL vs. 8 μg/mL for methylthio) due to enhanced hydrogen bonding with bacterial DNA gyrase .
- Thiazole Ring Substitutions: Fluorine at position 6 boosts metabolic stability (t₁/₂ > 6 hrs in liver microsomes) by reducing CYP450-mediated oxidation .
What methodologies validate the compound’s mechanism of action in anticancer studies?
Q. Advanced
- Molecular Docking: Predict interactions with targets like topoisomerase II; validate with ΔG values < -8 kcal/mol .
- Cellular Assays: Measure apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation (DCFH-DA probe) in treated cell lines .
- Kinase Profiling: Use kinase inhibitor libraries to identify off-target effects; compare with positive controls (e.g., cisplatin) .
How do solvent and temperature affect regioselectivity during synthesis?
Q. Advanced
- Solvent Polarity: Acetone favors N-allylation over O-allylation (9:1 selectivity) due to better stabilization of the transition state .
- Low-Temperature Control (0–5°C): Prevents diazonium salt decomposition, ensuring >90% coupling efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time from 3 hrs to 20 mins while maintaining regioselectivity (yield ~80%) .
What are the limitations of current biological activity data, and how can they be addressed?
Q. Advanced
- Limitations: Most studies use in vitro models; poor pharmacokinetic profiles (e.g., low oral bioavailability) limit translational relevance.
- Solutions:
How does the hydrobromide counterion impact solubility and crystallinity?
Basic
The hydrobromide form:
- Enhances Aqueous Solubility: 25 mg/mL in water vs. 5 mg/mL for free base, critical for in vitro assays .
- Improves Crystallinity: Sharp melting points (e.g., 115–117°C) facilitate purification via recrystallization from ethanol/water mixtures .
What computational tools predict metabolic pathways and toxicity risks?
Q. Advanced
- ADMET Prediction (e.g., SwissADME): Identifies high-risk metabolites (e.g., sulfoxide formation via CYP3A4) .
- Molecular Dynamics Simulations: Model liver microsome interactions to prioritize derivatives with lower hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
